molecular formula C12H10ClN3O B2461712 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea CAS No. 13208-60-1

1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea

Cat. No.: B2461712
CAS No.: 13208-60-1
M. Wt: 247.68
InChI Key: AAVUKLGYVIGYKQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea is an organic compound that features a urea linkage between a 4-chlorophenyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea typically involves the reaction of 4-chloroaniline with pyridine-4-carboxylic acid or its derivatives under suitable conditions. One common method involves the use of a coupling reagent such as carbonyldiimidazole (CDI) to facilitate the formation of the urea linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)-3-(pyridin-2-yl)urea: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.

    1-(4-Chlorophenyl)-3-(pyridin-3-yl)urea: Here, the pyridine ring is attached at the 3-position.

    1-(4-Chlorophenyl)-3-(pyridin-4-yl)thiourea: This compound has a thiourea linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-8H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVUKLGYVIGYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330207
Record name 1-(4-chlorophenyl)-3-pyridin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13208-60-1
Record name 1-(4-chlorophenyl)-3-pyridin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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